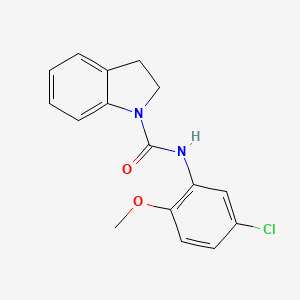![molecular formula C14H9N3O5S B5847738 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5847738.png)
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the field of biomedicine.
Mécanisme D'action
The mechanism of action of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone involves the formation of a covalent bond between the thiol group of the compound and the target protein. This covalent bond results in the inhibition of the target protein's activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including:
1. Inhibition of enzyme activity: This compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
2. Detection of thiols: this compound has been used as a fluorescent probe to detect the presence of thiols in biological samples.
3. Anti-cancer properties: This compound has been investigated for its potential anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone in lab experiments include:
1. High selectivity: This compound has a high selectivity for thiol-containing proteins, making it a valuable tool in the study of these proteins.
2. Fluorescence properties: this compound has fluorescence properties that make it useful in fluorescence microscopy.
The limitations of using this compound in lab experiments include:
1. Toxicity: This compound can be toxic to cells at high concentrations.
2. Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
The future directions for the use of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone in scientific research include:
1. Development of new fluorescent probes: This compound can be used as a template for the development of new fluorescent probes for the detection of thiol-containing proteins.
2. Investigation of anti-cancer properties: Further investigation is needed to determine the potential anti-cancer properties of this compound.
3. Development of new enzyme inhibitors: The inhibition of enzyme activity by this compound can be used as a template for the development of new enzyme inhibitors.
In conclusion, this compound is a valuable tool in scientific research due to its various biochemical and physiological effects. The compound's selectivity for thiol-containing proteins and fluorescence properties make it useful in the study of these proteins. However, the compound's toxicity and limited solubility can be limiting factors in certain experiments. Further investigation is needed to determine the potential anti-cancer properties of this compound and to develop new fluorescent probes and enzyme inhibitors based on its properties.
Méthodes De Synthèse
The synthesis of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone involves the reaction of 2-furyl isothiocyanate with 3-nitrobenzaldehyde in the presence of a base. The resulting product is a yellow powder that is soluble in organic solvents.
Applications De Recherche Scientifique
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone has been used in various scientific research applications, including:
1. Fluorescence microscopy: This compound has been used as a fluorescent probe to detect the presence of thiols in biological samples.
2. Enzyme inhibition studies: this compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
3. Cancer research: This compound has been investigated for its potential anti-cancer properties.
Propriétés
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O5S/c18-11(9-3-1-4-10(7-9)17(19)20)8-23-14-16-15-13(22-14)12-5-2-6-21-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLPASJQDHOALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(2,6-dimethylphenoxy)acetyl]isonicotinohydrazide](/img/structure/B5847680.png)
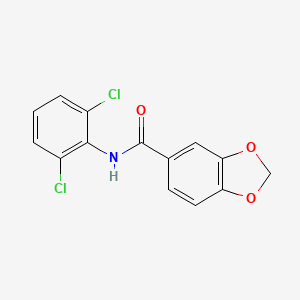
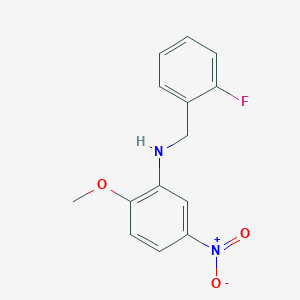
![N-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5847691.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5847692.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide](/img/structure/B5847704.png)
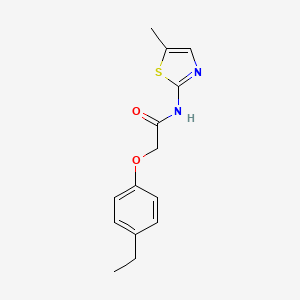

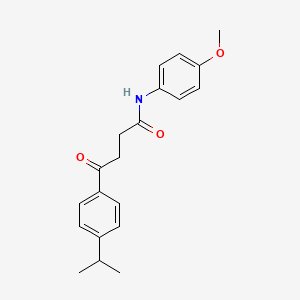
![methyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5847729.png)
